molecular formula C22H16BrN3O B3861244 N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]benzamide

N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]benzamide

Cat. No. B3861244
M. Wt: 418.3 g/mol
InChI Key: YBFRETBEHFICDR-XSFVSMFZSA-N
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Description

Benzimidazole derivatives are of wide interest because of their diverse biological and clinical applications . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .


Molecular Structure Analysis

The molecular structure of a similar compound, N-(1-(1H-BENZIMIDAZOL-2-YL)ETHYL)BENZAMIDE, has a linear formula of C16H15N3O .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-(1-(1H-BENZIMIDAZOL-2-YL)ETHYL)BENZAMIDE, include a molecular weight of 265.317 .

Mechanism of Action

Some N-benzimidazol-2yl substituted benzamide analogues have been found to be allosteric activators of human glucokinase (GK), revealing significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models .

Future Directions

The development of newer effective hypoglycemic agents having distinct mechanism of action at the molecular level is a current focus in medicinal chemistry . Benzimidazole derivatives, such as “N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]benzamide”, could potentially be used as single drugs with improved safety .

properties

IUPAC Name

N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)ethenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O/c23-17-12-10-15(11-13-17)14-20(26-22(27)16-6-2-1-3-7-16)21-24-18-8-4-5-9-19(18)25-21/h1-14H,(H,24,25)(H,26,27)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFRETBEHFICDR-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]benzamide
Reactant of Route 2
N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]benzamide
Reactant of Route 4
N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]benzamide
Reactant of Route 5
N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]benzamide

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